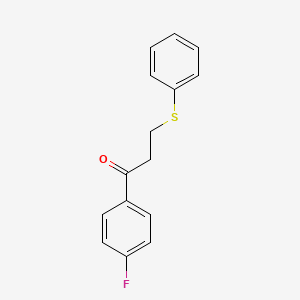

1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one

CAS No.: 1157611-01-2

Cat. No.: VC3352120

Molecular Formula: C15H13FOS

Molecular Weight: 260.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1157611-01-2 |

|---|---|

| Molecular Formula | C15H13FOS |

| Molecular Weight | 260.3 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-3-phenylsulfanylpropan-1-one |

| Standard InChI | InChI=1S/C15H13FOS/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14/h1-9H,10-11H2 |

| Standard InChI Key | JXGYIOZHOOHRIE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)F |

| Canonical SMILES | C1=CC=C(C=C1)SCCC(=O)C2=CC=C(C=C2)F |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one is officially cataloged in chemical databases and is available commercially for research purposes. The compound is identified by its IUPAC name: 1-(4-fluorophenyl)-3-phenylsulfanylpropan-1-one . This ketone-containing compound features a thioether linkage that connects two aromatic rings through a propanone chain, giving it distinctive chemical properties.

Structural Formula and Molecular Properties

The structure of 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one consists of a 4-fluorophenyl group attached to a carbonyl group, which is connected to a two-carbon chain that terminates with a phenylsulfanyl group. The presence of the para-fluorine substituent on one phenyl ring and the sulfur linkage creates an asymmetric electron distribution that influences the compound's reactivity and physical properties.

Table 1: Molecular Properties of 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one

*Properties inferred from structurally similar compounds due to limited direct information in the search results.

When comparing to similar compounds, the molecular structure of 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one can be distinguished from its sulfonyl analog (1-(4-Fluorophenyl)-3-(phenylsulfonyl)propan-1-one) by the oxidation state of the sulfur atom, with the sulfanyl compound containing a divalent sulfur rather than a hexavalent sulfur .

Physicochemical Properties

Predicted Physical Properties

While specific experimental data for this compound is limited in the search results, its physical properties can be estimated based on structural analogs and computational methods. Given the presence of both hydrophobic aromatic rings and a moderately polar ketone functionality, the compound is expected to exhibit intermediate polarity and solubility characteristics.

Based on similar compounds, 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one likely has the following properties:

Table 2: Estimated Physicochemical Properties of 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one

*Properties estimated based on structural similarities with compounds in the search results.

Reactive Functional Groups

The compound contains several key functional groups that determine its chemical behavior:

-

The ketone carbonyl group (C=O) provides a site for nucleophilic addition reactions.

-

The thioether (C-S-C) linkage can undergo oxidation to sulfoxide or sulfone groups.

-

The para-fluorine substituent on the phenyl ring influences electron distribution and reactivity.

These functional groups contribute to the compound's potential utility in organic synthesis and its possible biological activities. The presence of these groups makes it susceptible to various transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Synthetic Approaches

General Synthetic Routes

Although the search results don't provide a specific synthesis procedure for 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one, they do contain information about the synthesis of structurally similar compounds that can be adapted. Based on the synthesis of related compounds, the following synthetic routes can be proposed:

Thioetherification Route

A common approach to synthesizing thioethers involves the reaction of a thiol (phenylthiol in this case) with a suitable electrophile. For the target compound, this could involve:

-

Reaction of phenylthiol with a suitably functionalized propanone derivative

-

Nucleophilic substitution of a leaving group by phenylthiol

The search results suggest a reaction between benzenethiol and KOH in DMF, followed by addition of an appropriate electrophile, as a potential synthetic pathway for similar compounds .

Oxidation of Thioethers

The search results describe a method for oxidizing thioethers to sulfones using sodium periodate:

"To a solution of the 1-(4-(phenylthio)phenyl)propan-2-one (25 mmol) in MeOH/water (1:1) was added powdered NaIO4 (27.5 mmol) at the 50 oC for 12 h."

This suggests that the target compound could potentially be synthesized via a similar route, starting from a suitable precursor and controlling the oxidation state of the sulfur atom.

Proposed Synthetic Scheme

Based on the information available, a potential synthetic route to 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one could involve:

-

Base-catalyzed reaction of benzenethiol with 4-fluorobenzaldehyde to form an intermediate

-

Further functionalization to introduce the propanone backbone

-

Carefully controlled conditions to maintain the thioether oxidation state

The search results provide guidance on reaction conditions: "To a mixture of benzenethiol (50 mmol), and KOH (3.1g, 55 mmol) in DMF (100 mL) was added to 4-fluorobenzaldehyde (6.8g, 55 mmol) at room temperature for 10 h."

Spectroscopic Characterization

NMR Spectroscopy

Based on the structural features and data from similar compounds, the expected 1H NMR signals would include:

-

Aromatic protons from both phenyl rings (δ ~7.0-7.5 ppm)

-

Methylene protons adjacent to the carbonyl group (δ ~3.0-3.5 ppm)

-

Methylene protons adjacent to the sulfur atom (δ ~2.5-3.0 ppm)

Biological Activity and Applications

Antiproliferative Effects

Structurally related chalcones containing fluorophenyl groups have demonstrated cytotoxic activity against various cell lines. For instance, the search results indicate that compounds like 1-(4-morpholinophenyl)-3-(4-fluorophenyl)-propenone showed toxicity against Spodoptera frugiperda (Sf9) cells with an IC50 of 35.45 μM . These findings suggest that the target compound might also possess antiproliferative properties worth investigating.

The mechanism of cytotoxicity for these related compounds appears to involve apoptosis induction, as evidenced by:

-

Formation of apoptotic bodies

-

DNA ladder formation

-

Reduction in ATP content

-

Caspase-3 activation

Chemical Applications

The functional groups present in 1-(4-Fluorophenyl)-3-(phenylsulfanyl)propan-1-one make it a potentially valuable intermediate in organic synthesis, particularly for:

-

Building more complex heterocyclic compounds

-

Serving as a scaffold for medicinal chemistry explorations

-

Functioning as a synthon in the preparation of biologically active molecules

The thioether moiety provides a site for selective oxidation to sulfoxide or sulfone, offering additional chemical diversity. The ketone group can participate in various condensation reactions to form heterocyclic compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume